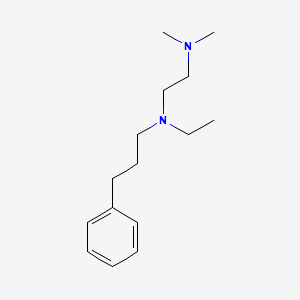

![molecular formula C23H20N2O3S2 B4614192 2-(benzylsulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B4614192.png)

2-(benzylsulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide

Vue d'ensemble

Description

Synthesis Analysis

Synthesis of compounds related to "2-(benzylsulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide" often involves multi-step chemical reactions, starting with the reaction of specific amines with sulfonyl chlorides in the presence of bases such as Na2CO3 or lithium hydride (LiH) in DMF (dimethylformamide), leading to the formation of sulfonamide or acetamide derivatives. These derivatives undergo further reactions, including bromo substitution and cyclization, to yield the desired compounds with potential biological activities (Abbasi et al., 2019).

Molecular Structure Analysis

The molecular structure of such compounds is often characterized using techniques like X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), UV-Vis spectroscopy, and nuclear magnetic resonance (NMR). These analyses provide insights into the arrangement of atoms, molecular conformations, and the presence of specific functional groups that contribute to the compound's reactivity and biological activity (Gültekin et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving such compounds include cyclization, amidation, and nucleophilic substitution, leading to various derivatives with altered chemical properties. These reactions are influenced by the compound's functional groups, such as the sulfonyl and acetamide groups, which can interact with other molecules through hydrogen bonding, electrostatic interactions, and van der Waals forces, thereby affecting the compound's chemical behavior and biological activity (Ito et al., 1984).

Physical Properties Analysis

The physical properties of "2-(benzylsulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide" derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. These properties are determined by the compound's molecular structure and can significantly influence its stability, formulation, and delivery in pharmaceutical applications (Balijapalli et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are essential for understanding the compound's mechanism of action. Studies on derivatives of "2-(benzylsulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide" have shown potential enzyme inhibitory and antimicrobial activities, which are attributed to their ability to interact with specific enzymes or microbial cell components, leading to inhibition or disruption of their functions (Khalid et al., 2014).

Applications De Recherche Scientifique

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of sulfonamide derivatives. For instance, compounds synthesized from N-(phenylsulfonyl)acetamide derivatives exhibited good antimicrobial activity, with certain derivatives showing high activity towards various strains. Computational and theoretical calculations supported the experimental findings, suggesting a correlation between structure and antimicrobial efficacy (Fahim & Ismael, 2019). Additionally, novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety were synthesized and evaluated for their antimicrobial potential, demonstrating promising results (Darwish et al., 2014).

Antitumor Activity

Research on 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings revealed potential antitumor activity. Some derivatives showed considerable anticancer activity against various cancer cell lines, highlighting the benzothiazole structure's pharmacophoric significance (Yurttaş et al., 2015).

Enzyme Inhibition

Sulfonamide derivatives have been studied for their enzyme inhibitory activities, particularly as α-glucosidase and acetylcholinesterase inhibitors. Compounds incorporating benzodioxane and acetamide moieties exhibited substantial inhibitory activity, with molecular docking results supporting the in vitro data (Abbasi et al., 2019). Another study demonstrated the carbonic anhydrase inhibitory action of thiazolylsulfonamides, with several compounds showing low nanomolar inhibition values against various human carbonic anhydrase isoforms (Carta et al., 2017).

Synthesis of Heterocyclic Compounds

The synthesis and characterization of new heterocyclic compounds, incorporating sulfamoyl moiety for potential use as antimicrobial agents, highlight the chemical versatility and potential applications of sulfonamide derivatives in creating biologically active compounds. Such compounds have been synthesized through reactions involving N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide, leading to various derivatives with significant biological activities (Darwish et al., 2014).

Propriétés

IUPAC Name |

2-benzylsulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O3S2/c1-16-7-12-20-21(13-16)29-23(25-20)18-8-10-19(11-9-18)24-22(26)15-30(27,28)14-17-5-3-2-4-6-17/h2-13H,14-15H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LISLTGOJISSXPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CS(=O)(=O)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-2,5-dihydroxybenzohydrazide](/img/structure/B4614132.png)

![4-chloro-N-[3-[(cyclopropylamino)carbonyl]-4-(4-methylphenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4614137.png)

![3,5-dimethyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B4614138.png)

![2-[(2-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4614150.png)

![5-{[3-(4-biphenylyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4614155.png)

![1-[4-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-5-pyrimidinyl]ethanone](/img/structure/B4614160.png)

![2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B4614170.png)

![5-bromo-N-[4-(butylthio)phenyl]nicotinamide](/img/structure/B4614175.png)

![2-{3-[(4-isopropylphenoxy)methyl]benzoyl}-N-(4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B4614181.png)

![2-{[1-ethyl-4-(2-fluorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]thio}-N-hexylacetamide](/img/structure/B4614195.png)

![2-{[5-(3-chlorophenyl)-2-furyl]methylene}-7-methyl-5-(5-methyl-2-furyl)-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4614208.png)

![3-({[6-ethyl-3-(isopropoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4614214.png)